molecular formula C7H5IN2O B11760023 5-Iodo-1H-indazol-6-OL

5-Iodo-1H-indazol-6-OL

Cat. No.: B11760023
M. Wt: 260.03 g/mol
InChI Key: KRMOKSJPLNOEDW-UHFFFAOYSA-N
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Description

5-Iodo-1H-indazol-6-OL is a heterocyclic aromatic organic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of an iodine atom at the 5th position and a hydroxyl group at the 6th position of the indazole ring makes this compound a unique compound with distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-1H-indazol-6-OL can be achieved through various synthetic routes. One common method involves the iodination of 1H-indazole derivatives. For example, the iodination of 1H-indazol-6-OL can be carried out using iodine and a suitable oxidizing agent under controlled conditions . Another approach involves the cyclization of 2-azidobenzaldehydes with amines, followed by iodination .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Transition metal-catalyzed reactions, such as copper-catalyzed N-N bond formation, are often employed to achieve efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Iodo-1H-indazol-6-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 6th position can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form 5-iodo-1H-indazole.

    Substitution: The iodine atom at the 5th position can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.

Major Products Formed

    Oxidation: Formation of 5-iodo-1H-indazol-6-one.

    Reduction: Formation of 5-iodo-1H-indazole.

    Substitution: Formation of various substituted indazole derivatives depending on the reagent used.

Mechanism of Action

The mechanism of action of 5-Iodo-1H-indazol-6-OL involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1H-Indazole: A parent compound with similar structural features but lacking the iodine and hydroxyl groups.

    5-Bromo-1H-indazol-6-OL: Similar to 5-Iodo-1H-indazol-6-OL but with a bromine atom instead of iodine.

    6-Hydroxy-1H-indazole: Lacks the iodine atom but has a hydroxyl group at the 6th position.

Uniqueness

This compound is unique due to the presence of both an iodine atom and a hydroxyl group, which confer distinct chemical reactivity and biological activity. The iodine atom enhances the compound’s ability to participate in halogen bonding and other interactions, while the hydroxyl group provides additional sites for chemical modification and biological activity .

Properties

Molecular Formula

C7H5IN2O

Molecular Weight

260.03 g/mol

IUPAC Name

5-iodo-1H-indazol-6-ol

InChI

InChI=1S/C7H5IN2O/c8-5-1-4-3-9-10-6(4)2-7(5)11/h1-3,11H,(H,9,10)

InChI Key

KRMOKSJPLNOEDW-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=NNC2=CC(=C1I)O

Origin of Product

United States

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